Cas no 857791-94-7 (2-amino-N-methyl-N,3-diphenylpropanamide)
2-amino-N-methyl-N,3-diphenylpropanamide Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamide, α-amino-N-methyl-N-phenyl-
- 2-amino-N-methyl-N,3-diphenylpropanamide
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- MDL: MFCD30180501
- Inchi: 1S/C16H18N2O/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13/h2-11,15H,12,17H2,1H3
- InChI Key: XOZKPDCRIFTSNG-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C)C(=O)C(N)CC1C=CC=CC=1
2-amino-N-methyl-N,3-diphenylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-295708-0.05g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 0.05g |
$287.0 | 2023-09-06 | ||
| Enamine | EN300-295708-0.1g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 0.1g |
$301.0 | 2023-09-06 | ||
| Enamine | EN300-295708-0.25g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 0.25g |
$315.0 | 2023-09-06 | ||
| Enamine | EN300-295708-0.5g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 0.5g |
$328.0 | 2023-09-06 | ||
| Enamine | EN300-295708-1.0g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-295708-2.5g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 2.5g |
$669.0 | 2023-09-06 | ||
| Enamine | EN300-295708-5.0g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 5.0g |
$2485.0 | 2023-02-28 | ||
| Enamine | EN300-295708-10.0g |
2-amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 10.0g |
$3683.0 | 2023-02-28 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009226-1g |
2-Amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 95% | 1g |
¥4200.0 | 2024-04-18 | |
| Ambeed | A1088001-1g |
2-Amino-N-methyl-N,3-diphenylpropanamide |
857791-94-7 | 95% | 1g |
$612.0 | 2025-04-16 |
2-amino-N-methyl-N,3-diphenylpropanamide Suppliers
2-amino-N-methyl-N,3-diphenylpropanamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-amino-N-methyl-N,3-diphenylpropanamide
Introduction to 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7)
2-amino-N-methyl-N,3-diphenylpropanamide, identified by the Chemical Abstracts Service Number (CAS No.) 857791-94-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the amide class of molecules, characterized by its amide functional group (-CONH-) and a unique structural framework that includes an amino group, a methyl group, and two phenyl rings at the N,3 positions of a propanamide backbone. The presence of phenyl rings introduces aromaticity and potential for diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
The structural motif of 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) is notable for its potential pharmacophoric properties. The combination of an amino group and two phenyl rings creates a molecule with both polar and nonpolar regions, which can be advantageous in terms of solubility and binding affinity to biological receptors. This structural design has been widely studied in the context of developing novel therapeutic agents, particularly in the area of central nervous system (CNS) disorders and inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in pain modulation, neuroinflammation, and neurotransmitter pathways. For instance, preliminary computational studies have indicated that the phenyl rings could engage in π-stacking interactions with aromatic residues in protein targets, while the amide and amino groups could form hydrogen bonds with polar pockets.
In the realm of medicinal chemistry, the synthesis of derivatives of 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) has been explored to optimize its pharmacological profile. By modifying substituents on the phenyl rings or introducing additional functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Such modifications are crucial for developing compounds that can safely and effectively address specific therapeutic needs.
The chemical synthesis of 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of methylamine with an appropriate carbonyl compound followed by subsequent functionalization to introduce the phenyl groups at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
From a biological perspective, 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) has shown promise in preclinical studies as a potential therapeutic agent. Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, its ability to interact with neurotransmitter receptors has raised interest in its potential applications for treating neurological disorders such as depression and anxiety.
The pharmacokinetic profile of 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) is another critical aspect that has been thoroughly investigated. Studies have examined its absorption, distribution, metabolism, excretion (ADME) properties to understand how it behaves within the body after administration. This information is essential for determining appropriate dosing regimens and assessing potential side effects.
One of the most compelling aspects of studying compounds like 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) is their role in advancing our understanding of disease mechanisms at a molecular level. By investigating how these molecules interact with biological targets, researchers can gain insights into the underlying causes of various diseases and develop more targeted therapies.
The future direction of research on 2-amino-N-methyl-N,3-diphenylpropanamide (CAS No. 857791-94-7) includes exploring its potential as a lead compound for drug development programs. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications that benefit patients worldwide.
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